molecular formula C19H22N4O4S B2572682 Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 868219-74-3

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2572682
CAS No.: 868219-74-3
M. Wt: 402.47
InChI Key: QZGCAIWQXSPGAV-UHFFFAOYSA-N
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Description

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-26-14-5-3-12(4-6-14)15(16-17(24)23-19(28-16)20-11-21-23)22-9-7-13(8-10-22)18(25)27-2/h3-6,11,13,15,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGCAIWQXSPGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various pharmacophores. These may include the formation of triazole and thiazole rings, which are known for their diverse biological activities. The synthetic pathway often starts with the preparation of the piperidine core followed by the introduction of the thiazole and triazole moieties.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of related triazole derivatives. For instance, compounds incorporating triazole-thiosemicarbazide structures have shown significant antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Activity

Research indicates that similar compounds exhibit antioxidant properties through radical scavenging mechanisms. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to assess this activity. Compounds with hydroxyl groups, such as those found in this compound's structure, are particularly effective at neutralizing free radicals .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may exhibit biological activity. Triazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI explored various triazole derivatives' antimicrobial activities. Among the compounds tested, those structurally similar to this compound exhibited notable efficacy against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of both thiazole and triazole rings enhances antimicrobial activity due to synergistic effects .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capacity of triazole derivatives using DPPH assays. The results indicated that compounds with hydroxyl substituents showed higher antioxidant activity compared to others lacking such groups. This finding supports the hypothesis that structural features significantly influence biological activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups can donate hydrogen atoms to free radicals, stabilizing them and preventing oxidative damage.
  • Enzyme Inhibition : By mimicking substrates or binding to active sites, the compound may inhibit key enzymes involved in inflammatory responses.
  • Membrane Disruption : Antimicrobial activity may arise from interactions with microbial membranes leading to increased permeability and cell death.

Q & A

Basic Research Questions

Q. What are the critical steps and considerations in synthesizing Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate?

  • Answer : The synthesis involves multi-step reactions starting with precursor heterocycles (e.g., thiazolo-triazole and piperidine derivatives). Key steps include:

  • Coupling reactions : Formation of the central thiazolo-triazole core via nucleophilic substitution or cyclization .
  • Functionalization : Introduction of the 4-methoxyphenyl and piperidine-4-carboxylate groups under controlled pH and temperature .
  • Purification : Chromatography (e.g., HPLC or column chromatography) to isolate the target compound from byproducts .
    • Methodological Note : Optimize solvent choice (e.g., DMF for polar intermediates) and reaction time to avoid over-oxidation of the hydroxythiazole moiety .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Answer :

  • NMR spectroscopy : Confirm stereochemistry and substitution patterns (e.g., ¹H/¹³C NMR for aromatic protons and piperidine ring conformation) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve bond lengths/angles in the thiazolo-triazole-piperidine system .
  • HPLC : Assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

  • Answer :

  • Cross-validation : Compare experimental NMR data with computational models (DFT calculations) .
  • Solvent effects : Test in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify hydrogen bonding or tautomeric shifts .
  • Dynamic effects : Investigate rotameric equilibria in the piperidine ring using variable-temperature NMR .
    • Case Study : A 2023 study on analogous thiazolo-triazoles reported unexpected downfield shifts due to intramolecular hydrogen bonding between the hydroxythiazole and piperidine groups .

Q. What strategies optimize the compound’s bioactivity in kinase inhibition assays?

  • Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the 4-methoxyphenyl group (e.g., halogenation or methyl groups) to enhance target binding .
  • Docking studies : Use molecular modeling (e.g., AutoDock) to predict interactions with kinase active sites .
  • In vitro assays : Test against panels of kinases (e.g., JAK/STAT or MAPK families) to identify selectivity profiles .
    • Data Contradiction : Some studies report conflicting IC₅₀ values due to assay conditions (e.g., ATP concentration). Standardize protocols to ensure reproducibility .

Q. How can low yields in the final coupling step be addressed?

  • Answer :

  • Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with Pd-catalyzed cross-coupling for sterically hindered intermediates .
  • Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield for thermally sensitive steps .

Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the compound’s role in modulating kinase allosteric sites using cryo-EM or SPR .
  • Toxicity profiling : Conduct ADMET assays to evaluate hepatic metabolism and plasma stability .
  • Synthetic scalability : Develop flow-chemistry protocols to improve batch-to-batch consistency .

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